benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS 865453-20-9 properties
benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS 865453-20-9 properties
Advanced Synthesis and Applications of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 865453-20-9) in CDK4/6 Inhibitor Development
As the pharmaceutical industry shifts toward highly selective, spirocycle-containing targeted therapies, the demand for specialized, high-purity API intermediates has surged. Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 865453-20-9) is a prime example of a structurally critical building block. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of spiro-aliphatic systems enhances the sp³ character (Fsp³) of drug candidates, thereby improving metabolic stability and target-binding thermodynamics.
This technical guide provides an in-depth analysis of CAS 865453-20-9, detailing its physicochemical properties, its foundational role in the synthesis of the first-in-class CDK4/6 inhibitor Trilaciclib (Cosela), and the self-validating experimental protocols required to process it into complex heteroaryl scaffolds.
Chemical Identity and Quantitative Properties
CAS 865453-20-9 serves as an orthogonally protected diamine. The presence of the benzyl carbamate (Cbz) group provides a robust, stable protecting moiety that survives the harsh basic and cross-coupling conditions required in downstream pyrimidine functionalization[1].
Table 1: Physicochemical Specifications of CAS 865453-20-9
| Parameter | Specification / Value | Causality / Relevance in Synthesis |
| IUPAC Name | Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate | Defines the spiro-cyclohexyl core critical for target binding. |
| CAS Number | 865453-20-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₅H₂₂N₂O₂ | Determines stoichiometric calculations for downstream coupling. |
| Molecular Weight | 262.35 g/mol | Utilized for LC-MS validation (m/z [M+H]⁺ ≈ 263.3). |
| Purity Standard | NLT 98% (HPLC) | Essential to prevent propagation of structurally similar impurities during multi-step cyclization[1]. |
| Structural Feature | Orthogonal Amine | Allows selective functionalization of the free aminomethyl group while preserving the secondary amine. |
Mechanistic Role in API Synthesis: The Pathway to Trilaciclib
The most prominent application of CAS 865453-20-9 is its use as the starting material for "Intermediate IK", a highly complex spirocyclo-pyrrolo[2,3-d]pyrimidine-one derivative[2]. Intermediate IK is subsequently subjected to a Buchwald-type nucleophilic aromatic substitution (SNAr) with a heteroaryl amine to yield Trilaciclib [3].
Trilaciclib is an FDA-approved, short-acting CDK4/6 inhibitor designed to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from chemotherapy-induced myelosuppression[4][5]. The spiro-cyclohexane ring—donated entirely by CAS 865453-20-9—is the exact structural motif that locks the drug into the ATP-binding pocket of the CDK4/6 enzymes, providing its remarkable 1 nM (CDK4) and 2 nM (CDK6) IC₅₀ selectivity[4][6].
Synthetic Workflow Visualization
To understand the transformation of the linear intermediate into the fused tricyclic core, we must map the synthetic cascade.
Synthetic workflow from CAS 865453-20-9 to Trilaciclib via Intermediate IK.
Experimental Protocol: Synthesis of Intermediate IK
The conversion of CAS 865453-20-9 into Intermediate IK is a multi-step process that demands rigorous control over reaction conditions to prevent premature deprotection or unwanted regioisomers. The following protocol outlines the self-validating methodology derived from optimized patent literature (WO2018005865A1)[2][3].
Phase 1: Orthogonal Protection and SNAr Coupling
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Step 1.1 (Boc-Protection): Dissolve CAS 865453-20-9 in dichloromethane (DCM). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
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Causality: The free primary amine must be converted to a Boc-protected species to modulate its nucleophilicity and prevent di-alkylation in subsequent steps[2].
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Validation: Monitor via TLC (ninhydrin stain). The primary amine spot will disappear, confirming complete conversion.
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Step 1.2 (Nucleophilic Attack): React the Boc-protected species with 5-bromo-2,4-dichloropyrimidine in the presence of N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) at elevated temperature.
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Causality: The steric bulk of the cyclohexyl group directs the nucleophilic attack selectively to the less hindered C4-chloride of the pyrimidine ring, yielding a dihalo species[2].
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Phase 2: Alkyne Insertion and Primary Cyclization
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Step 2.1 (Sonogashira Coupling): Combine the dihalo species with a terminal alkyne, Pd(PPh₃)₄, CuI, and triethylamine. Heat under an inert argon atmosphere.
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Causality: The palladium catalyst selectively inserts into the weaker C-Br bond at the C5 position (leaving the C2-chloride intact for the final API coupling), affording an internal alkynyl species[2].
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Validation: LC-MS analysis must show a mass shift corresponding to the exact molecular weight of the inserted alkyne, with the isotopic signature of the remaining single chlorine atom clearly visible.
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Step 2.2 (Heteroaryl Cyclization - Steps 4-6): Treat the internal alkyne with a strong Lewis acid or base (depending on the specific alkyne substituent) to drive the 5-endo-dig or 5-exo-dig cyclization.
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Result: Formation of the 6-5 fused pyrrolo[3,2-d]pyrimidine core[2].
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Phase 3: Lactam Formation (Intermediate IK)
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Step 3.1 (Deprotection & Final Cyclization - Steps 7-9): Remove the Cbz and Boc protecting groups using strong acidic conditions (e.g., Trifluoroacetic acid). Upon deprotection, treat the resulting amino-acid intermediate with a carbodiimide-based dehydrating agent such as N,N-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3].
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Causality: DIC is preferred as it remains liquid at room temperature, facilitating a homogenous reaction environment. The dehydrating agent drives the intramolecular condensation between the newly freed amine and the adjacent carboxylic acid, forming the spiro-lactam ring[3].
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Validation: ¹H-NMR will confirm the disappearance of the aromatic benzyl protons (from the Cbz group) and the formation of the rigid spiro-lactam structure.
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Conclusion
Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 865453-20-9) is far more than a simple reagent; it is the architectural foundation of next-generation kinase inhibitors. By providing a pre-formed, orthogonally protected spiro-cyclohexyl moiety, it allows process chemists to bypass complex, low-yield early-stage cyclizations. As demonstrated in the synthesis of Trilaciclib, mastering the regioselective coupling and controlled deprotection of this intermediate is essential for scalable, high-yield pharmaceutical manufacturing.
References
- Smith, A., White, H. S., Tavares, F. X., & Krasutsky, S. "Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines". WIPO (PCT) WO2018005865A1.
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National Center for Biotechnology Information. "Trilaciclib dihydrochloride | C24H32Cl2N8O | CID 124081865". PubChem Database. Available at:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. WO2018005865A1 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines - Google Patents [patents.google.com]
- 3. WO2018005865A1 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. Trilaciclib | C24H30N8O | CID 68029831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
